molecular formula C18H13ClN2O2S B2507495 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 681162-27-6

2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2507495
CAS No.: 681162-27-6
M. Wt: 356.82
InChI Key: SCZMCFZYZNDUIS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indeno[1,2-d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a chlorophenoxy group, an indeno[1,2-d]thiazole moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby inhibiting the biological process it mediates. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes, such as SARS-CoV-2 3CL protease, highlights its potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c19-12-5-7-13(8-6-12)23-10-16(22)20-18-21-17-14-4-2-1-3-11(14)9-15(17)24-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZMCFZYZNDUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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